molecular formula C18H29N3O3S B6002052 1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide

1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide

Cat. No.: B6002052
M. Wt: 367.5 g/mol
InChI Key: PHXUFSRKQPVWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse applications in medicinal chemistry, particularly due to their structural versatility and biological activity

Preparation Methods

The synthesis of 1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This inhibition of viral entry is a crucial step in preventing the replication and spread of the virus.

Comparison with Similar Compounds

1-(ethanesulfonyl)-N-{3-[methyl(phenyl)amino]propyl}piperidine-4-carboxamide can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and its potent activity as a CCR5 antagonist, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

1-ethylsulfonyl-N-[3-(N-methylanilino)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-3-25(23,24)21-14-10-16(11-15-21)18(22)19-12-7-13-20(2)17-8-5-4-6-9-17/h4-6,8-9,16H,3,7,10-15H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXUFSRKQPVWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NCCCN(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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